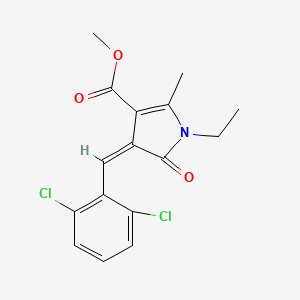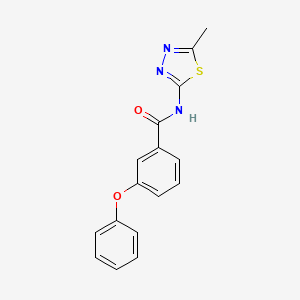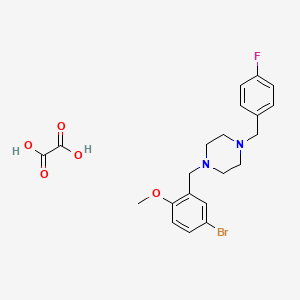![molecular formula C16H19NO B5018770 N-(4-methylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5018770.png)
N-(4-methylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide, also known as MT-45, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s and has since gained popularity as a research chemical. MT-45 is a member of the tricyclic family of opioids and is structurally similar to other opioids such as fentanyl and methadone.
Mecanismo De Acción
N-(4-methylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide acts as an agonist at the mu-opioid receptor, which is located in the brain and spinal cord. When this compound binds to this receptor, it activates a series of biochemical pathways that lead to the release of neurotransmitters such as dopamine and serotonin. These neurotransmitters are responsible for the analgesic and euphoric effects of opioids.
Biochemical and Physiological Effects
This compound has been shown to have potent analgesic effects in animal models. It has also been shown to produce sedation, respiratory depression, and other typical opioid effects. However, the exact biochemical and physiological effects of this compound are not well understood and further research is needed to fully characterize its effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has high affinity for the mu-opioid receptor. However, there are also several limitations to its use. This compound is a synthetic opioid and its effects may not accurately reflect those of natural opioids such as morphine. Additionally, the potential for abuse and addiction associated with opioids must be taken into consideration when using this compound in laboratory experiments.
Direcciones Futuras
There are several potential future directions for research on N-(4-methylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide. One area of interest is the development of new opioid drugs based on the structure of this compound. Another area of interest is the investigation of the long-term effects of this compound on the brain and body. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-(4-methylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide involves the reaction of 3-aminotricyclo[3.2.1.0~2,4~]octane with 4-methylbenzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified using a variety of techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(4-methylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide has been used extensively in scientific research to study the opioid receptor system. It has been shown to have high affinity for the mu-opioid receptor, which is responsible for the analgesic effects of opioids. This compound has also been used to study the effects of opioids on the central nervous system and to investigate the potential for developing new opioid drugs.
Propiedades
IUPAC Name |
N-(4-methylphenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-9-2-6-12(7-3-9)17-16(18)15-13-10-4-5-11(8-10)14(13)15/h2-3,6-7,10-11,13-15H,4-5,8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMNGBCXLDPFQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2C3C2C4CCC3C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-{[(2,4-dimethylphenyl)amino]carbonyl}-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B5018701.png)

![2,2,2-trichloro-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5018722.png)


![2-(ethylthio)ethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5018738.png)
![4-(4-fluorophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5018748.png)
![1-[(3,5-dimethylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5018751.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5018753.png)
![4-methoxy-N-(4-{[(3-methoxyphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5018754.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-ethylphenyl)urea](/img/structure/B5018762.png)
![3-{[(4-methyl-2-pyridinyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5018780.png)

![1-[(1-{[6-(1-azepanyl)-3-pyridinyl]carbonyl}-4-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B5018789.png)